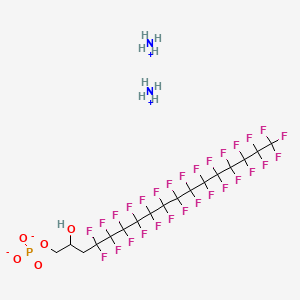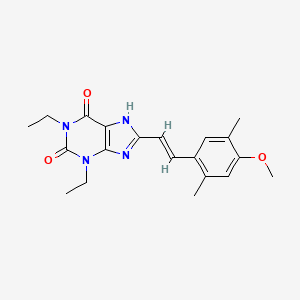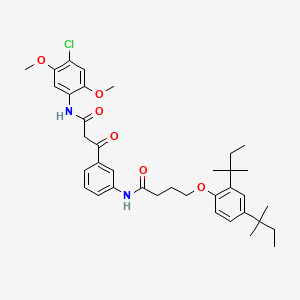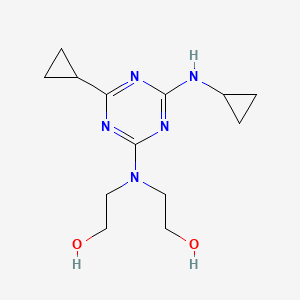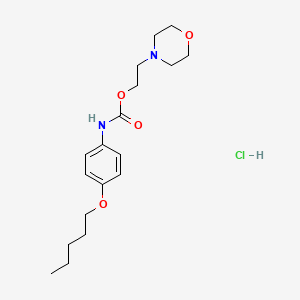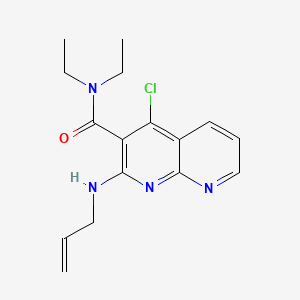
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-(2-propenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-(2-propenylamino)- is a synthetic compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure includes a 1,8-naphthyridine core, which is a bicyclic system containing two nitrogen atoms, and various functional groups that contribute to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method is the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of 1,8-naphthyridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are common practices to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
1,8-Naphthyridine-3-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, acyl chlorides, and halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, halogenation of 1,8-naphthyridine derivatives can yield halogen-substituted products with enhanced biological activity .
科学的研究の応用
作用機序
The mechanism of action of 1,8-naphthyridine-3-carboxamide derivatives involves interaction with specific molecular targets and pathways. For instance, these compounds have been shown to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately inducing cell death in cancer cells . Additionally, the compounds can modulate the activity of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .
類似化合物との比較
1,8-Naphthyridine-3-carboxamide derivatives can be compared with other similar compounds, such as:
1,5-Naphthyridines: These compounds also contain a bicyclic system with two nitrogen atoms but differ in the position of the nitrogen atoms.
Quinolines: Another class of heterocyclic compounds with a single nitrogen atom in the ring.
The uniqueness of 1,8-naphthyridine-3-carboxamide derivatives lies in their ability to undergo diverse chemical reactions and their broad spectrum of biological activities, making them valuable candidates for drug development and industrial applications .
特性
CAS番号 |
156991-93-4 |
|---|---|
分子式 |
C16H19ClN4O |
分子量 |
318.80 g/mol |
IUPAC名 |
4-chloro-N,N-diethyl-2-(prop-2-enylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O/c1-4-9-18-15-12(16(22)21(5-2)6-3)13(17)11-8-7-10-19-14(11)20-15/h4,7-8,10H,1,5-6,9H2,2-3H3,(H,18,19,20) |
InChIキー |
DXDFSMGOZQUSMT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



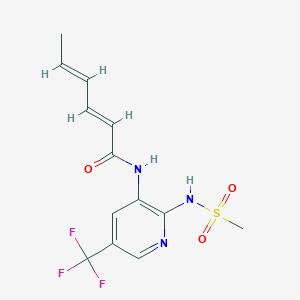
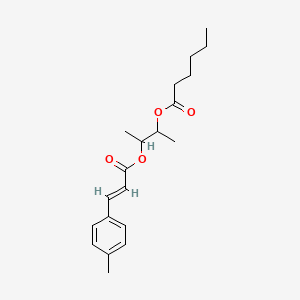

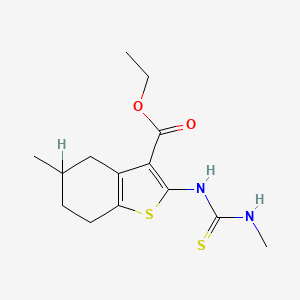

![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)

